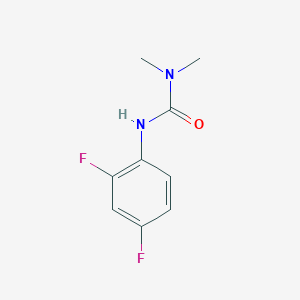

N'-(2,4-difluorophenyl)-N,N-dimethylurea

Description

Chemical Identity: N'-(2,4-Difluorophenyl)-N,N-dimethylurea (CAS No. 39718-27-9) is a substituted urea derivative with the molecular formula C₈H₈F₂N₂O and a molecular weight of 186.16 g/mol . Structurally, it consists of a urea backbone (N,N-dimethylurea) substituted at the N'-position with a 2,4-difluorophenyl group.

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c1-13(2)9(14)12-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPHOESBVUWFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted ureas are widely used in agrochemicals, particularly as herbicides. Below is a detailed comparison of N'-(2,4-difluorophenyl)-N,N-dimethylurea with structurally related compounds, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of Substituted Ureas

Key Structural and Functional Insights :

Substituent Position and Halogen Effects :

- Fluorine vs. Chlorine : The 2,4-difluoro substitution in the target compound reduces electron density on the phenyl ring compared to chlorinated analogs like diuron. This may alter binding affinity to biological targets (e.g., photosystem II inhibition in plants) .

- Trifluoromethyl Group : Fluometuron’s 3-CF₃ group enhances lipophilicity and volatility, making it more effective in arid environments but prone to leaching .

Methoxy and Methyl Modifications :

- Linuron’s methoxy group increases soil persistence, while chlorotoluron’s 4-methyl group improves selectivity for cereal crops .

Environmental Fate :

- Diuron and linuron exhibit longer environmental persistence due to chlorine’s stability, whereas fluorine-substituted compounds like the target molecule may degrade faster via hydrolytic pathways .

Biological Activity: The absence of chlorine in this compound may reduce its herbicidal potency compared to diuron but could lower toxicity to non-target species .

Research Findings :

- Crystallography and Hydrogen Bonding : highlights that N,N-dimethylurea forms hydrogen-bonded cocrystals with aromatic acids, suggesting that the target compound’s fluorine substituents could influence its crystalline packing and solubility .

- Synthesis Challenges : Similar compounds (e.g., ) require precise stoichiometry and catalysts like N,N-carbonyldiimidazole for urea bond formation, which may apply to the synthesis of the 2,4-difluoro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.